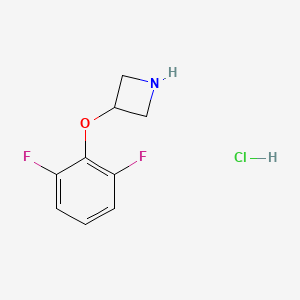

3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in the fields of medicinal chemistry and chemical biology. Their significance lies in the unique combination of properties conferred by the strained four-membered ring. This ring strain not only influences the molecule's three-dimensional shape but also enhances the accessibility of the nitrogen atom's lone pair of electrons, making it a potent nucleophile in synthetic reactions.

Historically, the most prominent application of the azetidine ring has been in the form of β-lactams, the core structure of penicillin and other vital antibiotics. nih.govjmchemsci.com Beyond antibiotics, the fully saturated azetidine scaffold is increasingly being incorporated into novel therapeutic agents due to its ability to impart favorable physicochemical properties. The rigid nature of the azetidine ring can help in pre-organizing the conformation of a molecule to enhance its binding to a biological target. Furthermore, the introduction of an azetidine moiety can improve metabolic stability, solubility, and cell permeability, which are critical parameters in drug design.

Compounds featuring the azetidine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. jmchemsci.comjmchemsci.com They are also extensively utilized in the development of agents targeting the central nervous system (CNS), where precise molecular architecture is paramount for crossing the blood-brain barrier and interacting with specific neural receptors. nih.gov The synthesis of diverse and densely functionalized azetidine libraries is an active area of research, aimed at exploring new chemical space for drug discovery. nih.gov

Overview of Heterocyclic Ring Systems in Advanced Materials and Pharmaceutical Research

Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms from at least two different elements. These rings most commonly contain carbon along with one or more heteroatoms, such as nitrogen, oxygen, or sulfur. This class of compounds is of immense importance across the scientific spectrum, from biology to materials science.

In pharmaceutical research, heterocyclic rings are ubiquitous. It is estimated that over 85% of all biologically active chemical compounds, including a vast majority of pharmaceuticals, contain at least one heterocyclic ring. This prevalence is due to the structural and functional diversity they offer. Heteroatoms can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to the specific recognition between a drug molecule and its biological target. They also allow medicinal chemists to fine-tune a compound's electronic properties, lipophilicity, and metabolic profile to enhance efficacy and safety.

Beyond pharmaceuticals, heterocyclic systems are integral to the development of advanced materials. Their unique electronic properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The ability to tune the electronic energy levels (HOMO-LUMO gap) of these materials by modifying their heterocyclic structure is a key advantage. ossila.com They also serve as building blocks for specialized polymers, dyes, and agrochemicals.

Specific Research Focus: 3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride as a Representative Azetidine Derivative

Within the broad class of azetidine-based compounds, this compound serves as a pertinent example of a molecule designed for specific research applications. This compound combines the foundational azetidine ring with a difluorophenoxy group. The fluorine atoms are of particular interest in medicinal chemistry as they can enhance metabolic stability, binding affinity, and membrane permeability.

While specific data for the hydrochloride salt of the 2,6-difluoro isomer is not widely cataloged in public databases, the properties of the free base are known. The hydrochloride salt form is typically used to improve the compound's stability and solubility in aqueous media for experimental use.

| Property | Value |

|---|---|

| CAS Number | 1211876-06-0 |

| Molecular Formula | C₉H₉F₂NO |

| Molecular Weight | 185.17 g/mol |

For context, the properties of other difluorinated isomers in their hydrochloride salt forms are well-documented and provide an indication of the expected characteristics of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(2,4-Difluorophenoxy)azetidine hydrochloride | 954225-05-9 | C₉H₁₀ClF₂NO | 221.63 |

| 3-(3,4-Difluorophenoxy)azetidine hydrochloride | 1236862-32-0 | C₉H₁₀ClF₂NO | 221.63 |

The primary research interest in 3-(2,6-Difluoro-phenoxy)-azetidine and its salts lies in its role as a synthetic intermediate for creating more complex molecules. Patent literature indicates its use in the synthesis of novel azetidine derivatives that are designed to act as modulators of cortical catecholaminergic neurotransmission. googleapis.com This line of research is significant for developing potential treatments for psychiatric and neurological disorders where dopamine (B1211576) and norepinephrine (B1679862) pathways are implicated. googleapis.com The specific 2,6-difluoro substitution pattern is strategically chosen to influence the compound's electronic and conformational properties, ultimately affecting its biological activity as part of a larger therapeutic molecule.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2,6-difluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6;/h1-3,6,12H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJAEZJEHAUARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC=C2F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,6 Difluoro Phenoxy Azetidine Hydrochloride and Analogues

Historical and Contemporary Approaches to Azetidine (B1206935) Ring Construction

The construction of the strained four-membered azetidine ring requires specific synthetic strategies that can overcome the inherent ring strain. Over the years, a variety of methods have been developed, ranging from classical cyclization reactions to more modern cycloaddition and stereoselective approaches.

Cyclization Reactions in Azetidine Synthesis

Intramolecular cyclization is a foundational strategy for forming the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond in a precursor molecule that already contains the other three atoms of the ring.

Common methods include:

Nucleophilic Substitution: This is one of the most traditional methods, where a γ-amino halide or a γ-amino alcohol (with the alcohol activated as a good leaving group, such as a tosylate or mesylate) undergoes an intramolecular SN2 reaction to form the azetidine ring.

Ring Opening of Epoxides: The intramolecular aminolysis of 3,4-epoxy amines serves as an effective route to 3-hydroxyazetidines. Lanthanide (III) triflates, such as La(OTf)₃, have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a high-yielding pathway to functionalized azetidines. nih.gov

Ring Expansion and Contraction: Azetidines can be synthesized through the ring expansion of smaller rings, like aziridines, or the ring contraction of larger five-membered rings. rsc.org For instance, the reaction of bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes can result in a formal [3+1] ring expansion to yield highly-substituted azetidines. nih.gov

Table 1: Overview of Selected Cyclization Strategies for Azetidine Synthesis

| Reaction Type | Precursor Example | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Intramolecular SN2 | γ-Amino Halide | Base | Substituted Azetidine |

| Epoxide Ring Opening | cis-3,4-Epoxy Amine | La(OTf)₃ | 3-Hydroxyazetidine nih.gov |

| Ring Expansion | Methylene Aziridine (B145994) | Rhodium Carbene | Substituted Azetidine nih.gov |

Cycloaddition Reactions, Including Staudinger Synthesis, for Azetidinone Precursors

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are powerful tools for constructing four-membered rings.

Staudinger [2+2] Cycloaddition: Discovered by Hermann Staudinger in 1907, this reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to produce a β-lactam (azetidin-2-one). wikipedia.org This method became particularly significant with the discovery of penicillin and remains a cornerstone for the synthesis of β-lactam antibiotics. wikipedia.orgnih.gov The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by ring closure. wikipedia.org Ketenes are often generated in situ from acyl chlorides using a tertiary amine base. organicreactions.org While this reaction produces an azetidinone precursor, the resulting β-lactam can be subsequently reduced to the corresponding azetidine.

Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is one of the most direct and efficient methods for synthesizing the azetidine ring itself, rather than a precursor. nih.govrsc.orgresearchgate.net The reaction can be performed intermolecularly or intramolecularly and often relies on visible light-mediated energy transfer to generate the excited state of the imine or alkene component. nih.gov This approach avoids the need for subsequent reduction steps required when starting from azetidinones.

Table 2: Comparison of Key Cycloaddition Reactions for Azetidine/Azetidinone Synthesis

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) wikipedia.org | Non-photochemical; widely used for antibiotic precursors. wikipedia.orgnih.gov |

| Aza Paternò–Büchi | Alkene + Imine | Azetidine nih.govrsc.orgresearchgate.net | Photochemical reaction; direct route to the azetidine core. nih.gov |

Stereoselective Synthesis of Azetidine Derivatives

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for synthesizing chiral azetidines is of paramount importance.

Diastereoselective Approaches: In the Staudinger reaction, stereocontrol can be achieved by attaching chiral auxiliaries to either the ketene or the imine, often resulting in high diastereomeric ratios. organicreactions.org The relative stereochemistry of the product (cis or trans) can be influenced by the geometry of the imine and the electronic properties of substituents on the ketene. wikipedia.orgnih.gov

Enantioselective Approaches: Catalytic asymmetric methods provide a more atom-economical route to enantioenriched azetidines. For instance, the copper-catalyzed asymmetric boryl allylation of azetines allows for the introduction of two functional groups with high enantioselectivity, creating two new stereogenic centers. acs.org Asymmetric hydrogenation of prochiral azetinyl-carboxylic acids is another strategy to produce functionalized azetidine carboxylic acid compounds with controlled stereochemistry. acs.org Recent developments also include stereoselective functionalization of the azetidine ring itself, for instance, through α-lithiation followed by trapping with an electrophile. uni-muenchen.de

Targeted Synthesis of 3-(2,6-Difluoro-phenoxy)-azetidine Hydrochloride

The synthesis of the specific target molecule, this compound, involves two key strategic considerations: the formation of the ether linkage to the difluorophenol and the construction of the azetidine ring.

Strategies for Incorporating the Difluorophenoxy Moiety

The introduction of the 2,6-difluorophenoxy group is typically achieved via a nucleophilic substitution reaction, most commonly a variation of the Williamson ether synthesis. gold-chemistry.orgbyjus.comwikipedia.org This reaction involves the attack of a nucleophilic alkoxide or phenoxide on an electrophilic carbon bearing a suitable leaving group.

In the context of synthesizing 3-(2,6-difluoro-phenoxy)-azetidine, the strategy involves:

Formation of the Nucleophile: 2,6-Difluorophenol (B125437) is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate, or an alkali metal base) to generate the more nucleophilic 2,6-difluorophenoxide anion. gold-chemistry.orgbyjus.comyoutube.com

Nucleophilic Attack: This phenoxide then attacks a pre-formed azetidine ring that has been functionalized at the 3-position with a good leaving group.

This approach is documented in patent literature describing the synthesis of 3-phenoxy-azetidines, where a phenol (B47542) is reacted with a 1-protected-3-methanesulfonyloxyazetidine in the presence of a base. google.comepo.org The use of a phase-transfer catalyst can facilitate this reaction. epo.org

Formation of the Azetidine Ring with Phenoxy Substitution

The most common and logical synthetic sequence involves first constructing a suitable azetidine precursor, followed by the introduction of the phenoxy moiety.

A plausible and widely practiced route proceeds as follows:

Synthesis of a 1-Protected-3-hydroxyazetidine: A common starting point is the cyclization of a precursor like N-protected 3-amino-1,2-propanediol, or more directly, the reaction of an N-protected amine with epichlorohydrin (B41342) to form the N-protected 3-hydroxyazetidine. The nitrogen is protected with a group that is stable to the subsequent reaction conditions but can be removed at the end of the synthesis (e.g., a diphenylmethyl or benzyl (B1604629) group). google.com

Activation of the Hydroxyl Group: The hydroxyl group at the 3-position is a poor leaving group. It must be activated by converting it into a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

Nucleophilic Substitution (Etherification): The resulting 1-protected-3-methanesulfonyloxyazetidine is then reacted with 2,6-difluorophenol in the presence of a base to form the 1-protected-3-(2,6-difluoro-phenoxy)-azetidine. rsc.orggoogle.com This is the key ether-forming step.

Deprotection and Salt Formation: The protecting group on the nitrogen is removed. For a diphenylmethyl group, this is often accomplished via hydrogenolysis (catalytic hydrogenation). google.com Finally, treatment of the resulting free base with hydrochloric acid yields the target compound, this compound.

Table 3: Plausible Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1-(Diphenylmethyl)-3-hydroxyazetidine | Methanesulfonyl chloride, Triethylamine | 1-(Diphenylmethyl)-3-methanesulfonyloxyazetidine |

| 2 | 1-(Diphenylmethyl)-3-methanesulfonyloxyazetidine | 2,6-Difluorophenol, Base (e.g., NaH) | 1-(Diphenylmethyl)-3-(2,6-difluoro-phenoxy)-azetidine |

| 3 | 1-(Diphenylmethyl)-3-(2,6-difluoro-phenoxy)-azetidine | H₂, Pd/C (Hydrogenolysis) | 3-(2,6-Difluoro-phenoxy)-azetidine |

| 4 | 3-(2,6-Difluoro-phenoxy)-azetidine | HCl in a suitable solvent (e.g., Ether) | This compound |

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound typically commences with the preparation of a suitable N-protected 3-hydroxyazetidine precursor. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which allows for robust reaction conditions in subsequent steps and can be removed under acidic conditions.

A plausible and efficient route involves the Williamson ether synthesis between N-Boc-3-hydroxyazetidine and 2,6-difluorophenol. The optimization of this reaction is crucial for maximizing the yield and purity of the resulting N-Boc-3-(2,6-difluoro-phenoxy)-azetidine. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Strong bases are generally required to deprotonate the phenol. Sodium hydride (NaH) is effective, though alkali metal carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can offer milder conditions and improved safety. The choice of solvent influences the solubility of the reactants and the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are commonly employed.

Following the etherification, the Boc protecting group is removed. This is typically achieved by treatment with a strong acid, such as hydrochloric acid (HCl) in a suitable solvent like dioxane or diethyl ether, or trifluoroacetic acid (TFA). The use of HCl in dioxane is particularly advantageous as it directly yields the desired hydrochloride salt. Optimization of the deprotection step involves controlling the acid concentration, temperature, and reaction time to ensure complete removal of the Boc group without degradation of the azetidine ring.

Table 1: Optimization of Williamson Ether Synthesis for N-Boc-3-(2,6-difluoro-phenoxy)-azetidine

Table 2: Optimization of N-Boc Deprotection

Derivatization and Functionalization of the Azetidine Core

The 3-(2,6-difluoro-phenoxy)-azetidine scaffold serves as a versatile platform for further chemical modifications, enabling the synthesis of a diverse range of analogues with potentially unique biological activities.

Chemical Transformations at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a prime site for functionalization. Common transformations include N-alkylation and N-acylation, which introduce a wide variety of substituents.

N-Alkylation: This can be achieved by reacting 3-(2,6-difluoro-phenoxy)-azetidine with an appropriate alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The choice of base and solvent is critical to control the extent of alkylation and minimize side reactions. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine (DIPEA). The reaction is typically performed in polar aprotic solvents like DMF or acetonitrile. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing diverse alkyl groups.

N-Acylation: The azetidine nitrogen can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to neutralize the generated acid. This reaction allows for the introduction of amide functionalities, which can be important for modulating the physicochemical properties of the molecule.

Table 3: Examples of N-Functionalization of 3-(2,6-Difluoro-phenoxy)-azetidine

Modifications of the Phenoxy Moiety and Fluorine Substitution Patterns

Alterations to the 2,6-difluorophenoxy group can be achieved by starting with differently substituted phenols in the initial Williamson ether synthesis. This allows for the exploration of various substitution patterns on the aromatic ring, including the number and position of fluorine atoms, as well as the introduction of other electron-withdrawing or electron-donating groups. The synthesis of analogues with different fluorine substitution patterns, such as 2,4-difluoro or 2,4,6-trifluoro, can provide valuable structure-activity relationship (SAR) data.

Synthesis of Chiral Azetidine Derivatives

The development of enantiomerically pure azetidine derivatives is often crucial for their application in pharmaceuticals. The synthesis of chiral 3-(2,6-difluoro-phenoxy)-azetidine can be approached in several ways:

Resolution of Racemates: The racemic mixture of the final compound or a suitable intermediate can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the enantiomers.

Asymmetric Synthesis: A more elegant approach is the use of asymmetric synthesis. This can involve the enantioselective synthesis of the 3-hydroxyazetidine precursor. For instance, asymmetric reduction of a corresponding azetidin-3-one (B1332698) can yield a chiral alcohol. Alternatively, starting from a chiral precursor, such as a chiral amino acid, can lead to the formation of an enantiomerically pure azetidine core. Catalytic asymmetric methods are also being developed for the synthesis of chiral azetidines. nih.gov

Table 4: Approaches to Chiral 3-Aryloxyazetidine Synthesis

Chemical Reactivity and Mechanistic Organic Chemistry of Azetidine Derivatives

Ring Strain and its Influence on Azetidine (B1206935) Reactivity

The reactivity of azetidines is fundamentally driven by their inherent ring strain, which is a consequence of the deviation of bond angles from the ideal tetrahedral geometry. rsc.orgrsc.orgresearchwithrutgers.com This strain energy, estimated to be approximately 25.4 kcal/mol, is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol). rsc.org This balance of strain and stability makes azetidines both manageable as chemical entities and reactive enough to participate in a variety of synthetic transformations. rsc.orgresearchwithrutgers.com

The presence of the 2,6-difluorophenoxy substituent at the 3-position of the azetidine ring in 3-(2,6-difluoro-phenoxy)-azetidine hydrochloride can be expected to influence the electronic properties of the ring. The electron-withdrawing nature of the fluorine atoms may impact the nucleophilicity of the ring nitrogen and the electrophilicity of the ring carbons, thereby modulating its reactivity in various reactions.

Table 1: Comparison of Ring Strain in Cyclic Amines

| Cyclic Amine | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

Ring-Opening Reactions of Azetidines in Synthetic Pathways

One of the most characteristic reactions of azetidines is their susceptibility to ring-opening reactions, which are driven by the release of ring strain. magtech.com.cnbeilstein-journals.org These reactions can be initiated by a variety of nucleophiles and are often facilitated by the activation of the azetidine nitrogen, for instance, through protonation or N-acylation. magtech.com.cnrsc.org For this compound, the protonated nitrogen atom makes the ring carbons more electrophilic and susceptible to nucleophilic attack.

Nucleophilic ring-opening can proceed via two main pathways, leading to the cleavage of either the C2-N or C4-N bond. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the azetidine ring. magtech.com.cn In the case of 3-(2,6-difluoro-phenoxy)-azetidine, a nucleophile could potentially attack either the C2 or C4 position. The electronic effect of the 3-phenoxy substituent would likely play a significant role in directing the regiochemical outcome of such a reaction.

Common Nucleophiles in Azetidine Ring-Opening Reactions:

Halides

Amines

Alcohols

Thiols

Organometallic reagents

Ring-Expansion Reactions Leading to Other Heterocyclic Compounds

Azetidines can serve as valuable precursors for the synthesis of larger, more stable heterocyclic systems through ring-expansion reactions. These transformations typically involve the initial formation of a reactive intermediate, which then undergoes a rearrangement to form a five- or six-membered ring. bohrium.comelsevierpure.com

One common strategy for ring expansion involves the generation of an azetidinium ylide, which can then undergo a rsc.orgmagtech.com.cn- or rsc.orgmagtech.com.cn-sigmatropic rearrangement. bohrium.com Another approach is the rearrangement of bicyclic azetidinium intermediates. bohrium.com While specific studies on this compound are not available, it is plausible that this compound could undergo similar ring-expansion pathways to yield substituted pyrrolidines or piperidines, depending on the reaction conditions and the nature of the rearranging groups.

Investigating Reaction Mechanisms in the Synthesis and Transformation of Azetidine Systems

The synthesis of azetidine derivatives often involves intramolecular cyclization reactions. rsc.orgrsc.org For instance, the synthesis of 3-substituted azetidines can be achieved through the cyclization of γ-amino alcohols or their derivatives. rsc.org Mechanistic studies of these reactions often reveal the involvement of transition states where the formation of the four-membered ring is the rate-determining step.

The transformations of azetidines, such as ring-opening and ring-expansion, are also the subject of mechanistic investigations. acs.orgresearchgate.net Computational studies can provide insights into the reaction pathways and the energies of intermediates and transition states. For example, the mechanism of aziridine to azetidine rearrangement has been rationalized through theoretical calculations, highlighting the role of bicyclic aziridinium (B1262131) intermediates. researchgate.net Understanding these mechanisms is crucial for controlling the stereochemistry and regioselectivity of the reactions and for designing new synthetic methodologies.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aziridine |

| Pyrrolidine |

Structure Activity Relationship Sar Studies of Azetidine Phenoxy Compounds

Elucidation of Structural Determinants for Biological Activity

Understanding how specific structural features of azetidine (B1206935) phenoxy compounds contribute to their biological activity is crucial for the rational design of more potent and selective molecules. This involves systematic modifications of the molecule's core components. Azetidines, as four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their unique structural properties, including ring strain, which can influence reactivity and binding conformations. nih.govrsc.orgnih.gov

The substitution of hydrogen with fluorine on the phenoxy ring is a common strategy in drug design to modulate a compound's physicochemical and pharmacological properties. researchgate.netresearchgate.net The position and number of fluorine atoms can significantly alter electronic properties, lipophilicity, metabolic stability, and binding affinity.

In the context of 3-(2,6-Difluoro-phenoxy)-azetidine, the two fluorine atoms at the ortho positions of the phenoxy ring have a profound impact. This substitution pattern is known to:

Influence Conformation: The steric bulk and electronegativity of the ortho-fluorine atoms can restrict the rotation around the ether linkage, locking the phenoxy ring in a preferred conformation relative to the azetidine moiety. This conformational rigidity can be advantageous for fitting into a specific binding pocket of a biological target.

Alter Electronic Properties: Fluorine is a highly electronegative atom that acts as a strong electron-withdrawing group through inductive effects. The presence of two ortho-fluorines significantly lowers the pKa of the phenoxy group and modulates the electron density of the aromatic ring, which can affect hydrogen bonding and π-π stacking interactions with a receptor. nih.gov

Enhance Metabolic Stability: Fluorine substitution, particularly at positions susceptible to metabolic oxidation by cytochrome P450 enzymes, can block these pathways, thereby increasing the compound's half-life in the body. nih.gov

SAR studies often compare different fluorination patterns to determine the optimal arrangement for activity. For instance, the activity of a 2,6-difluoro analog would be compared against its 2-fluoro, 4-fluoro, 2,4-difluoro, and non-fluorinated counterparts. Such studies reveal whether the observed effects are due to steric hindrance, altered electronics, or a combination of factors.

| Compound | Substitution Pattern | Relative Potency | Key Observation |

|---|---|---|---|

| 1 | Unsubstituted | 1x | Baseline activity |

| 2 | 4-Fluoro | 5x | Increased potency, likely due to favorable electronic interactions. |

| 3 | 2-Fluoro | 8x | Potency further increased; potential conformational effect. |

| 4 | 2,4-Difluoro | 15x | Additive effects of electronic and conformational changes. |

| 5 | 2,6-Difluoro | 25x | Highest potency, suggesting a strong preference for the conformation induced by ortho-substituents. |

The azetidine ring is not planar and exists in a puckered conformation. nih.gov This puckering, along with the orientation of the substituent at the 3-position, is critical for proper alignment within a receptor's binding site. The conformational restriction induced by the four-membered ring can influence the biological activity of these molecules. nih.gov

Ring Puckering: The degree of puckering and the preferred conformation can be influenced by the nature of the substituent at the 3-position and the group attached to the nitrogen atom. nih.gov This conformation dictates the spatial relationship between the phenoxy group and the nitrogen atom, which may be involved in crucial binding interactions.

Stereochemistry: For 3-substituted azetidines, the carbon at the 3-position is a stereocenter. The (R) and (S) enantiomers will orient the phenoxy group in different three-dimensional spaces. It is common for biological targets, which are themselves chiral, to exhibit a strong preference for one enantiomer over the other. nih.govresearchgate.net Enantioselective synthesis and testing are therefore essential to identify the more active stereoisomer and to understand the topology of the binding site.

Furthermore, other substituents on the aromatic ring can modulate activity. Beyond fluorine, introducing small alkyl groups, halogens like chlorine, or hydrogen-bond donors/acceptors can fine-tune the compound's properties. rsc.org These modifications can affect:

Hydrophobicity: Altering the lipophilicity of the molecule, which influences cell permeability and binding to hydrophobic pockets.

Steric Interactions: Introducing bulky groups can either enhance binding through van der Waals interactions or cause steric clashes that reduce activity.

Electronic Effects: Electron-donating or electron-withdrawing groups can change the electronic nature of the aromatic ring, affecting its interaction with the target. ijrar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. For azetidine phenoxy derivatives, this would involve synthesizing a library of analogs with variations in the fluorine substitution pattern, azetidine substituents, and other aromatic modifications.

The process typically involves:

Data Collection: A set of compounds with measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical properties) are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the descriptors with biological activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. chalcogen.ro

A typical QSAR equation might look like: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

For a series of phenoxy-azetidine compounds, a model might find that activity is positively correlated with the lipophilicity of the aromatic ring and negatively correlated with the steric bulk of a substituent on the azetidine nitrogen.

The output of a QSAR study is not just a predictive model but also insight into the key molecular properties, or descriptors, that drive biological activity. ucsb.eduhufocw.org These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For azetidine phenoxy compounds, important descriptors often include:

Electronic Descriptors: Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and partial atomic charges. ucsb.edu These describe a molecule's ability to engage in electronic and electrostatic interactions. For example, the strong negative electrostatic potential created by the 2,6-difluoro substitution would be captured by these descriptors.

Steric Descriptors: These include molar refractivity (MR) and specific steric parameters (e.g., Taft's Es) that quantify the size and shape of substituents. chalcogen.ro A QSAR model might reveal an optimal size for a substituent at a particular position.

Hydrophobic Descriptors: The partition coefficient (logP) is the most common hydrophobic descriptor, indicating a molecule's lipophilicity. nih.gov This is crucial for membrane permeability and interaction with hydrophobic binding sites.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Governs strength of polar interactions with the target. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu |

| Hydrophobic | LogP | Impacts cell permeability and binding to hydrophobic pockets. |

| Steric | Molar Refractivity (MR) | Indicates the volume of a substituent and its potential for steric fit or clash. |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting overall shape. |

By identifying these key descriptors, QSAR models provide a quantitative framework for understanding the SAR insights gained from traditional medicinal chemistry and guide the design of future analogs with potentially improved efficacy. nih.gov

Conformational Analysis and Torsional Dynamics Relevant to Binding

The binding of 3-(2,6-difluoro-phenoxy)-azetidine hydrochloride to its biological target, such as the norepinephrine (B1679862) transporter (NET), is not a static event but a dynamic process. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site is a prerequisite for effective interaction. This energetically favorable orientation is governed by the molecule's conformational preferences and the rotational barriers of its key chemical bonds.

The Influence of the Azetidine Ring Puckering

Torsional Angles of the Phenoxy Linkage

Two key torsional angles dictate the orientation of the phenoxy group relative to the azetidine ring and are critical for binding affinity. These are:

τ1 (C2-C3-O-C1') : This torsion angle defines the rotation around the bond connecting the azetidine ring to the ether oxygen.

τ2 (C3-O-C1'-C2') : This torsion angle describes the rotation around the bond between the ether oxygen and the phenyl ring.

Impact of the 2,6-Difluoro Substitution

The presence of the two fluorine atoms at the ortho positions of the phenoxy ring has a profound effect on the molecule's conformational preferences. These bulky and electronegative substituents introduce steric hindrance, which can restrict the rotation around the O-C1' bond (τ2). This restriction can favor a specific, lower-energy conformation where the phenyl ring is oriented in a particular manner relative to the rest of the molecule. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty of binding, thereby increasing affinity.

Molecular modeling and computational energy calculations are instrumental in elucidating the preferred torsional angles. By calculating the potential energy surface as a function of τ1 and τ2, researchers can identify the low-energy conformations that are most likely to be present and interact with the biological target.

Interaction with the Binding Pocket

For inhibitors of the norepinephrine transporter, the 3-phenoxy-azetidine scaffold places the protonated azetidine nitrogen and the substituted phenoxy ring in positions that can form key interactions with amino acid residues in the binding site. Homology models of the human norepinephrine transporter suggest that residues such as phenylalanine F72, aspartic acid D75, tyrosine Y152, and phenylalanine F317 are crucial for ligand binding.

The protonated amine of the azetidine ring is thought to form a critical salt bridge with the carboxylate side chain of an aspartic acid residue (e.g., D75 in NET). The 2,6-difluorophenoxy group can engage in hydrophobic and potentially halogen-bonding interactions with aromatic residues like phenylalanine and tyrosine within the binding pocket. The specific conformation dictated by the torsional dynamics ensures that these interactions can occur with optimal geometry and distance, leading to high-affinity binding.

The following table summarizes hypothetical data from computational studies, illustrating the relationship between torsional angles and binding affinity for a series of 3-phenoxy-azetidine analogs targeting the norepinephrine transporter.

| Compound | R1 | R2 | Optimal τ1 (°) | Optimal τ2 (°) | Predicted NET Binding Affinity (Ki, nM) |

| 1 | F | F | ± 85 | ± 45 | 1.5 |

| 2 | H | H | ± 90 | ± 30 | 25.0 |

| 3 | F | H | ± 88 | ± 40 | 8.2 |

| 4 | Cl | Cl | ± 85 | ± 50 | 2.1 |

This data is illustrative and based on general principles of medicinal chemistry and computational modeling.

This hypothetical data suggests that the presence and nature of the ortho-substituents on the phenoxy ring directly influence the preferred torsional angles and, consequently, the binding affinity. The 2,6-difluoro and 2,6-dichloro substitutions (Compounds 1 and 4) are predicted to enforce a conformation that is highly complementary to the NET binding site, resulting in potent inhibition. In contrast, the unsubstituted analog (Compound 2) exhibits greater conformational flexibility, which may not be as favorable for optimal binding, leading to a weaker affinity.

Preclinical Biological Investigations of Azetidine Derivatives

Target Identification and Validation in Biochemical Assays

The initial stages of drug discovery for novel compounds like 3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride involve rigorous biochemical assays to identify and validate their biological targets. This process is crucial for understanding the mechanism of action and predicting the therapeutic potential of the compound.

Enzyme Inhibition Studies

Receptor Binding and Modulation Studies

The azetidine (B1206935) core is a key feature in compounds designed to interact with neurotransmitter systems. google.com Specifically, 3-phenoxy-azetidine derivatives have been identified as modulators of cortical catecholaminergic neurotransmission, influencing the levels of monoamines such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the brain. google.com While direct receptor binding data for this compound is not specified, the broader class of azetidine derivatives has been explored for its interaction with excitatory amino acid receptors. nih.govnih.gov For example, various azetidinic amino acids have been synthesized and characterized for their binding to ionotropic and metabotropic glutamate (B1630785) receptors. nih.gov Furthermore, stereoisomers of azetidine-2,3-dicarboxylic acid have been evaluated at NMDA receptors, with some showing significant affinity and agonist or partial agonist activity. nih.gov

Protein-Ligand Interaction Analysis

Detailed protein-ligand interaction analyses for this compound are not publicly documented. However, computational docking studies have been employed for related azetidine compounds to understand their binding modes. For instance, in the case of azetidine-2,3-dicarboxylic acid stereoisomers, in silico ligand-protein docking studies suggested an unusual binding mode within the agonist binding site of NMDA receptors. nih.gov Such analyses are critical for optimizing the design of new derivatives with improved affinity and selectivity.

Cellular Biology Research

Following biochemical validation, the effects of a compound are assessed in cellular models to understand its impact on complex biological processes.

In vitro Antiproliferative Activity in Cancer Cell Lines

The antiproliferative potential of various azetidine derivatives has been a subject of investigation. For example, novel 3-(prop-1-en-2-yl)azetidin-2-ones demonstrated potent antiproliferative effects in vitro against breast cancer cell lines, with IC50 values in the nanomolar range. nih.gov Another study on 3-fluoro-azetidine iminosugars showed inhibition of pancreatic cancer cell growth. researchgate.net While specific data for this compound is not available, these findings suggest that the azetidine scaffold is a promising starting point for the development of novel anticancer agents.

Table 1: In vitro Antiproliferative Activity of Selected Azetidine Derivatives

| Compound | Cell Line | IC50 (nM) |

| 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogue | MDA-MB-231 | 23-33 |

Note: This table is based on data for related azetidine compounds, not this compound.

Induction of Apoptosis and Cell Cycle Modulation

Azetidine derivatives have been shown to influence critical cellular processes such as apoptosis and cell cycle progression. For instance, certain 3-(prop-1-en-2-yl)azetidin-2-ones were found to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov Similarly, L-azetidine-2-carboxylic acid, another azetidine-containing compound, was reported to trigger pro-apoptotic responses in BV2 microglial cells, leading to a significant reduction in cell viability and an increased BAX/Bcl2 ratio. nih.gov The modulation of the cell cycle is a key mechanism for the cytotoxic effects of many anticancer drugs, and histone deacetylase (HDAC) inhibitors, for example, can induce cell cycle arrest and apoptosis. nih.gov

Antimicrobial and Antiviral Activity in Research Models

No specific studies detailing the antimicrobial or antiviral activity of This compound were identified. While the broader class of azetidine derivatives has been investigated for potential antimicrobial and antiviral properties, with some showing activity against various pathogens, data directly pertaining to the 2,6-difluoro-phenoxy substituted variant is not available in the reviewed literature.

Investigation of Modulatory Effects on Cellular Pathways (e.g., Cell Signaling, Cytoskeleton Regulation)

There are no available research findings on the modulatory effects of This compound on cellular pathways such as cell signaling or cytoskeleton regulation. The mechanism of action and its effects at the cellular level remain uncharacterized in public research records.

Preclinical in vivo Efficacy Studies in Animal Models (excluding dosage and safety profiles)

Proof-of-Concept Studies in Disease Models

No published proof-of-concept studies for This compound in any animal disease models were found. Its efficacy in a living organism has not been reported in the scientific literature.

Investigation of Biological Effects in Animal Systems (e.g., CNS modulation)

There is no available information regarding the biological effects of This compound in animal systems. While some azetidine-containing compounds have been explored for their potential to modulate the central nervous system (CNS), no such investigations have been published for this specific molecule.

Preclinical Pharmacokinetic and Metabolic Stability Profiling (in vitro focus)

In vitro Metabolic Stability Assays

Data from in vitro metabolic stability assays for This compound are not publicly available. Key parameters such as its stability in liver microsomes or hepatocytes, which are crucial for predicting its metabolic fate, have not been reported.

Permeability and Protein Binding Studies in Research Context

In the preclinical evaluation of azetidine derivatives, understanding their permeability across biological membranes and their binding affinity to plasma proteins is a critical step in assessing their potential as therapeutic agents. These pharmacokinetic properties are pivotal in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which ultimately influences its in vivo efficacy and dosing regimen.

The ability of a drug candidate to permeate cell membranes is a key determinant of its oral bioavailability and its capacity to reach its intended biological target. For azetidine derivatives, which are often developed as inhibitors of intracellular targets, efficient cell membrane penetration is a prerequisite for their pharmacological activity.

In the development of novel (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors, researchers have focused on modifying the chemical structure to enhance cell membrane permeability. nih.govacs.org While initial analogues demonstrated potent in vitro activity, their cellular efficacy was sometimes limited by poor membrane transport. nih.gov Subsequent medicinal chemistry efforts have led to the generation of derivatives with improved physicochemical properties, addressing these permeability issues. nih.govacs.org

The incorporation of azetidine-containing heterospirocycles into molecular structures has also been explored as a strategy to improve both water solubility and cell permeability. researchgate.net This approach aims to balance the hydrophilic and lipophilic characteristics of the molecule, a crucial aspect for effective drug design.

Commonly employed in vitro models to assess permeability include the Caco-2 cell permeability assay, which simulates the human intestinal epithelium. nih.govresearchgate.netnih.govmdpi.com This assay provides an apparent permeability coefficient (Papp), which is used to classify compounds as having low, medium, or high permeability. nih.govresearchgate.net Such studies are instrumental in the early stages of drug discovery to select candidates with favorable absorption characteristics.

Table 1: Investigational Azetidine Derivatives and Permeability-Related Findings

| Compound Class | Research Focus | Permeability-Related Findings |

| (R)-azetidine-2-carboxamide analogues | STAT3 Inhibition | Modifications were made to address cell membrane permeability and other physicochemical issues. nih.govacs.org |

| Azetidine-containing heterospirocycles | Enhancement of Fluorophore Performance | Incorporation of these moieties can enhance water solubility and cell permeability. researchgate.net |

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its pharmacokinetic and pharmacodynamic properties. researchgate.net Only the unbound fraction of a drug is free to distribute into tissues, interact with its target, be metabolized, and be excreted. dntb.gov.ua Therefore, determining the plasma protein binding is essential for predicting the in vivo behavior of new chemical entities.

For azetidine derivatives under investigation as therapeutic agents, protein binding studies are a standard component of preclinical characterization. Techniques such as equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography are utilized to quantify the percentage of the drug that is bound to plasma proteins. nih.gov

In the context of developing high-affinity, azetidine-based small-molecule inhibitors of STAT3, isothermal titration calorimetry (ITC) has been employed to confirm direct binding to the target protein. nih.govacs.org For instance, certain azetidine analogues have demonstrated high-affinity binding to STAT3 with dissociation constants (KD) in the nanomolar range. nih.govacs.org While this demonstrates target engagement, separate studies are required to determine the extent of binding to plasma proteins, which will influence the concentration of the compound available to interact with STAT3 in vivo.

The relationship between the chemical structure of azetidine derivatives and their plasma protein binding is a key area of investigation. Modifications to the scaffold can alter lipophilicity and charge distribution, which in turn can significantly affect the extent of protein binding. Achieving an optimal balance is crucial: high protein binding can lead to a longer half-life but may also reduce the free drug concentration to sub-therapeutic levels.

Table 2: Investigational Azetidine Derivatives and Protein Binding-Related Findings

| Compound Class | Research Focus | Protein Binding-Related Findings |

| (R)-azetidine-2-carboxamide analogues | STAT3 Inhibition | Isothermal titration calorimetry confirmed high-affinity binding to the STAT3 target protein with KD values in the nanomolar range. nih.govacs.org |

| High-affinity azetidine-based small-molecules | STAT3 Inhibition | Demonstrated high-affinity binding to STAT3, with KD values as low as 1 pM and 3.7 nM for specific compounds. aacrjournals.org |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Based on a thorough review of publicly available scientific literature, no specific molecular docking simulation studies have been published for 3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride. While computational methods are common in the study of azetidine (B1206935) derivatives for various biological targets, research detailing the binding interactions of this specific compound is not present in the reviewed sources.

There are no available studies that predict the binding modes or binding affinities (such as docking scores or inhibition constants, Ki) of this compound with any specific biological target.

Information identifying key amino acid residues or describing the characteristics of a binding site interacting with this compound is not available in published research.

Quantum Mechanical Calculations (e.g., Density Functional Theory)

No specific quantum mechanical calculations, including those using Density Functional Theory (DFT), have been reported for this compound in the scientific literature. Such studies for other azetidine-containing molecules suggest these methods can provide valuable insights, but data for the specified compound has not been published.

There are no published data regarding the optimized molecular geometry or the analysis of the electronic structure (such as Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies) for this compound.

Detailed conformational landscapes or energy profiles for this compound derived from quantum mechanical calculations are not available in the current body of scientific literature.

Molecular Dynamics Simulations to Explore Dynamic Interactions

No molecular dynamics (MD) simulation studies have been published that explore the dynamic interactions of this compound with a biological target. Consequently, there is no information available on the stability of a potential ligand-protein complex, conformational changes over time, or the nature of its dynamic interactions at a molecular level.

Fragment-Based Screening and Design Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification and optimization of lead compounds. This approach relies on screening libraries of small, low-complexity molecules, or "fragments," to identify those that bind with low affinity but high ligand efficiency to a biological target. nih.govfrontiersin.org These initial fragment hits then serve as starting points for the rational design of more potent and selective drug candidates through strategies such as fragment growing, linking, or merging. nih.govyoutube.com While specific FBDD campaigns for this compound have not been detailed in publicly available literature, the structural components of the molecule—the azetidine ring and the 2,6-difluorophenoxy group—represent key building blocks that are highly relevant to fragment-based design.

The azetidine scaffold is particularly valuable in FBDD. enamine.net As a small, rigid, four-membered heterocycle, it can serve as a conformational constraint, reducing the entropic penalty upon binding to a target protein and thus potentially increasing binding affinity. enamine.net The predefined three-dimensional arrangement of substituents on the azetidine ring allows for precise vectoral expansion into a binding pocket. nih.govnih.gov In a hypothetical fragment screening scenario, an unsubstituted or minimally substituted azetidine fragment could be identified as a binder to a target of interest. Computational methods, such as molecular docking, can be employed to screen virtual libraries of fragments and predict their binding modes. nih.govmdpi.com

Once a fragment hit containing the azetidine core is identified and its binding mode is confirmed through biophysical techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography, the process of fragment evolution can begin. frontiersin.org The 3-phenoxy moiety of the title compound could be introduced through a "fragment growing" strategy, where substituents are added to the initial fragment to engage with adjacent pockets of the target protein, thereby increasing potency.

The 2,6-difluorophenoxy group itself can be considered a valuable fragment. The fluorine atoms can form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity and selectivity. Furthermore, the difluoro substitution can favorably modulate physicochemical properties such as pKa and lipophilicity, which are critical for drug-like characteristics.

To illustrate a potential fragment-based approach for a hypothetical target, consider the following data. The tables below are representative of the types of data generated during an FBDD campaign and are for illustrative purposes only, as specific experimental data for this compound is not available.

Table 1: Hypothetical Initial Fragment Screening Hits

| Fragment ID | Structure | Molecular Weight (Da) | Binding Affinity (KD, mM) | Ligand Efficiency (LE) |

| F1 | Azetidine | 57.09 | >10 | - |

| F2 | 2,6-Difluorophenol (B125437) | 130.09 | 2.5 | 0.28 |

| F3 | 3-Hydroxyazetidine | 73.09 | 5.0 | 0.25 |

KD: Dissociation constant, a measure of binding affinity. LE: Ligand Efficiency, a measure of the binding energy per heavy atom.

Following the identification of initial hits, a medicinal chemist might proceed by linking or growing these fragments. For instance, if fragments F2 and F3 were found to bind in adjacent pockets of the target protein, a fragment linking strategy could be employed.

Table 2: Illustrative Fragment Evolution Data

| Compound ID | Structure | IC50 (µM) | LE | Strategy |

| F3 | 3-Hydroxyazetidine | 5000 | 0.25 | Initial Hit |

| INT-1 | 3-Phenoxy-azetidine | 150 | 0.35 | Fragment Growing |

| Cmpd-X | 3-(2,6-Difluoro-phenoxy)-azetidine | 25 | 0.42 | Optimization |

IC50: Half-maximal inhibitory concentration, a measure of potency.

This iterative process of design, synthesis, and testing, guided by structural biology and computational chemistry, allows for the optimization of fragment hits into potent lead compounds. youtube.com The incorporation of the azetidine scaffold provides a rigid core that can be synthetically elaborated, making it an attractive component for generating diverse chemical libraries for fragment-based screening. nih.govtechnologynetworks.com

Analytical Methodologies for Research Characterization

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic techniques are indispensable for determining the molecular structure of 3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed map of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In the case of this compound, the azetidine (B1206935) ring protons and the aromatic protons of the difluorophenoxy group will give rise to distinct signals. The hydrochloride salt form means the azetidine nitrogen is protonated, leading to a broad signal for the N-H protons and affecting the chemical shifts of adjacent protons. The expected signals would include multiplets for the azetidine ring protons and a complex multiplet pattern for the aromatic protons due to coupling with each other and with the fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Key signals would correspond to the carbon atoms of the azetidine ring and the difluorophenoxy group. The carbons directly bonded to fluorine will show characteristic splitting patterns due to C-F coupling. The chemical shifts provide evidence for the connectivity of the phenoxy group to the azetidine ring.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and specific for fluorine-containing compounds. nih.govbiophysics.org For this compound, the two fluorine atoms on the aromatic ring are chemically equivalent and would be expected to produce a single signal. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the electronic environment, providing confirmation of the substitution pattern on the aromatic ring. thermofisher.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.5 - 11.0 | br s | NH ₂⁺ |

| ¹H | 7.1 - 7.3 | m | Ar-H (3H) |

| ¹H | 5.2 - 5.4 | m | O-CH |

| ¹H | 4.2 - 4.5 | m | CH ₂-N |

| ¹³C | 151 - 154 (t) | t | C -F |

| ¹³C | 125 - 127 | s | Ar-C H |

| ¹³C | 112 - 114 (d) | d | Ar-C H |

| ¹³C | 65 - 68 | s | O-C H |

| ¹³C | 50 - 53 | s | C H₂-N |

| ¹⁹F | -120 to -130 | s | Ar-F |

Note: Predicted data based on typical chemical shifts for similar functional groups. br s = broad singlet, m = multiplet, t = triplet, d = doublet, s = singlet.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for the N-H bonds of the azetidinium ion, C-H bonds (both aromatic and aliphatic), the C-O-C ether linkage, and C-F bonds. The presence of a broad absorption in the 2500-3000 cm⁻¹ region is indicative of the N-H stretch in the hydrochloride salt.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3000 | Strong, Broad | N-H stretch (azetidinium) |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1600-1620 | Medium | Aromatic C=C stretch |

| 1250-1300 | Strong | Aryl-O stretch (C-O-C) |

| 1100-1200 | Strong | C-N stretch |

| 1000-1100 | Strong | C-F stretch |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) would likely be used. The spectrum would be expected to show a prominent peak for the molecular ion of the free base [M]+, corresponding to the protonated form of 3-(2,6-difluoro-phenoxy)-azetidine. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. Fragmentation patterns could involve cleavage of the azetidine ring or the ether bond, providing further structural confirmation. nih.govlibretexts.org

Table 3: Predicted Mass Spectrometry Data for 3-(2,6-Difluoro-phenoxy)-azetidine

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 200.0781 | Molecular ion of the free base (protonated) |

| [C₉H₉F₂NO]⁺ | Varies | Key fragment ions resulting from cleavage |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of this compound in the solid state.

To perform single crystal X-ray diffraction, a suitable single crystal of the compound is grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. For this compound, this analysis would confirm the connectivity of the molecule and provide precise measurements of all bond lengths and angles. It would also reveal the conformation of the azetidine ring, which is typically puckered, and the orientation of the difluorophenoxy group relative to the ring.

Furthermore, the crystal structure reveals the network of intermolecular interactions that hold the molecules together in the crystal lattice. nih.govrsc.org In the case of the hydrochloride salt, strong hydrogen bonds are expected between the azetidinium N-H protons and the chloride anions. Other potential interactions include C-H···F and C-H···π interactions, which can influence the packing of the molecules in the solid state. researchgate.netnih.gov The analysis of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is a powerful technique for separating and identifying the components of a mixture. For fluorinated organic molecules, including azetidine derivatives, chromatographic methods are tailored to handle the unique properties conferred by the fluorine atoms. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds. In the context of this compound, HPLC would be employed to separate the target compound from any starting materials, byproducts, or degradation products.

The separation is typically achieved using a reversed-phase methodology, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like trifluoroacetic acid or formic acid to improve peak shape and resolution. The presence of the difluorophenoxy group may influence the choice of column and mobile phase to optimize the separation. nih.gov

A hypothetical HPLC method for the analysis of this compound is outlined below. The actual parameters would require experimental optimization.

| Parameter | Hypothetical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development and does not reflect experimentally verified data for this specific compound.

The retention time of the main peak would be used to identify the compound, while the area of the peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions. thieme.deresearchgate.net In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then developed in a suitable solvent system, which is chosen to provide good separation between the starting materials, intermediates, and the final product. The choice of eluent is critical and is determined empirically. A common starting point for polar, amine-containing compounds might be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), often with a small amount of a basic modifier (like triethylamine) to prevent peak tailing.

After development, the spots are visualized, typically using UV light (if the compounds are UV-active) or by staining with a chemical reagent (such as potassium permanganate (B83412) or ninhydrin (B49086) for amines). The relative positions of the spots (Rf values) indicate the progress of the reaction.

| Component | Hypothetical Rf Value | Visualization |

| Starting Material 1 | 0.8 | UV Active |

| Starting Material 2 | 0.6 | UV Active |

| Product | 0.4 | UV Active |

This table is illustrative and the Rf values are dependent on the specific TLC conditions used.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen, etc.) within a sample. This data is then used to calculate the empirical formula of the compound, which can be compared to the theoretical composition based on its proposed structure. For this compound (C₉H₁₀Cl F₂NO), the theoretical elemental composition would be calculated and compared against the experimental results.

| Element | Theoretical % |

| Carbon (C) | 48.77 |

| Hydrogen (H) | 4.55 |

| Chlorine (Cl) | 15.99 |

| Fluorine (F) | 17.14 |

| Nitrogen (N) | 6.32 |

| Oxygen (O) | 7.22 |

The experimental values obtained from elemental analysis should be within an acceptable margin of error (typically ±0.4%) of the theoretical values to confirm the elemental composition and support the assigned molecular formula. This analytical method provides critical evidence for the identity and purity of the synthesized compound.

Future Research Directions and Potential Applications As Chemical Probes

Design of Advanced Azetidine (B1206935) Analogues with Enhanced Research Attributes

The development of advanced analogues of 3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride is a promising avenue for enhancing its potential as a research tool and therapeutic lead. A key strategy in this endeavor is conformational restriction, which can lead to compounds with improved potency and selectivity. By introducing substituents or incorporating the azetidine ring into larger, more rigid structures, researchers can lock the molecule into a specific conformation that is optimal for binding to a biological target.

Furthermore, the synthesis of diverse azetidine-based scaffolds, including fused, bridged, and spirocyclic ring systems, can expand the chemical space available for drug discovery. nih.gov These complex three-dimensional structures are desirable for targeting challenging biological targets like protein-protein interactions. The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, provides a unique reactivity profile that can be harnessed for the synthesis of these novel analogues. rsc.org

To illustrate the potential for diversification, the following table outlines possible modifications to the 3-(2,6-Difluoro-phenoxy)-azetidine scaffold and their potential impact on research attributes.

| Modification Strategy | Rationale | Potential Enhanced Attributes |

| Introduction of chiral centers | To explore stereospecific interactions with biological targets. | Improved potency and selectivity. |

| Bioisosteric replacement of the phenoxy group | To modulate physicochemical properties and explore different binding modes. | Enhanced solubility, permeability, and metabolic stability. |

| Functionalization of the azetidine nitrogen | To attach linkers for conjugation to other molecules or reporter groups. | Development of chemical probes and targeted drug delivery systems. |

| Incorporation into macrocycles | To create constrained peptides with improved pharmacological properties. nih.gov | Increased cell permeability and proteolytic stability. |

Exploration of Novel Biological Targets for Azetidine Scaffolds

The azetidine moiety is a privileged scaffold in medicinal chemistry, found in a number of bioactive molecules and natural products. rsc.org While some azetidine derivatives have been investigated as inhibitors of specific enzymes or as ligands for certain receptors, there remains a vast landscape of unexplored biological targets.

One area of significant potential is the targeting of signal transducer and activator of transcription (STAT) proteins, particularly STAT3, which is aberrantly activated in many cancers. nih.govacs.org Researchers have successfully developed potent and selective small-molecule STAT3 inhibitors based on an (R)-azetidine-2-carboxamide scaffold. nih.govacs.org Building on this, this compound could serve as a starting point for the design of novel STAT3 inhibitors.

Moreover, azetidine-containing compounds have shown promise as antitumor agents by inhibiting microtubule assembly. mdpi.com The unique conformational properties of the azetidine ring can be exploited to design new analogues that interact with tubulin at novel binding sites. Other potential targets for azetidine scaffolds include G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways. High-throughput screening of diverse azetidine libraries against a panel of biological targets will be instrumental in identifying new therapeutic opportunities.

Development of this compound as a Tool for Specific Research Probes

The development of chemical probes is essential for dissecting complex biological processes. This compound can be elaborated into a variety of research probes by incorporating reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. nih.gov These probes can be used to visualize the subcellular localization of a target protein, to identify its binding partners, or to map its active site.

The fluorinated nature of this compound makes it particularly suitable for the development of ¹⁹F NMR probes. ¹⁹F NMR is a powerful technique for studying protein-ligand interactions, as the fluorine nucleus is highly sensitive and has a wide chemical shift range, with no background signal in biological systems. By incorporating this compound into a ligand for a specific protein, researchers can use ¹⁹F NMR to monitor binding events and to characterize the conformational changes that occur upon binding.

The following table summarizes the types of research probes that could be developed from the 3-(2,6-Difluoro-phenoxy)-azetidine scaffold and their potential applications.

| Probe Type | Reporter Group | Potential Application |

| Fluorescent Probe | Fluorophore (e.g., fluorescein, rhodamine) | Visualization of target protein localization and dynamics in living cells. |

| Affinity-Based Probe | Biotin, clickable alkyne/azide | Identification and isolation of target proteins and their binding partners. |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling and identification of the target protein's binding site. |

| ¹⁹F NMR Probe | The intrinsic difluorophenoxy group | Studying protein-ligand interactions and conformational changes. |

Integration of Artificial Intelligence and Machine Learning in Azetidine Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. astrazeneca.comnih.govmdpi.com These computational tools can be leveraged to accelerate the design and optimization of novel azetidine-based compounds.

Machine learning models, such as deep neural networks, can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new molecules. mdpi.com This allows for the virtual screening of vast chemical libraries to identify promising candidates with desired attributes, such as high potency, selectivity, and favorable pharmacokinetic profiles. astrazeneca.commdpi.com

Furthermore, generative AI models can be used to design novel azetidine analogues de novo. thescience.dev By learning the underlying patterns in existing chemical data, these models can propose new structures that are likely to be active against a specific biological target. This approach has the potential to significantly reduce the time and cost associated with traditional drug discovery methods. Computational models can also be used to predict the outcomes of chemical reactions, enabling researchers to identify optimal synthetic routes for the production of new azetidine derivatives. thescience.dev

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,6-Difluoro-phenoxy)-azetidine hydrochloride, and how can purity be optimized?

- Methodological Answer : A practical approach involves nucleophilic substitution of 2,6-difluorophenol with a suitably protected azetidine derivative, followed by HCl salt formation. Key steps include:

- Using tert-butyloxycarbonyl (Boc)-protected azetidine to enhance reaction efficiency .

- Purification via recrystallization or reverse-phase HPLC to achieve ≥98% purity, as validated by NMR (¹H/¹³C) and LC-MS .

- Safety Note : Handle intermediates like 2,6-difluorophenol in fume hoods with PPE (gloves, goggles) due to toxicity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify the azetidine ring and phenoxy substituents. For example, the azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm .

- Purity Analysis : Employ HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. A single peak with ≥95% area indicates high purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Use chemical fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact .

- Store in airtight containers at 4°C, away from moisture. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across different cellular models?

- Methodological Answer :

- Model-Specific Validation : Replicate studies in both primary cells (e.g., neuronal cultures) and immortalized lines (e.g., BV2 microglia) to assess context-dependent effects. For example, discrepancies in cytotoxicity may arise from differential expression of target receptors .